Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3

Peptide Synthesis Analytical Chemistry ADC Linker

This compound is the validated intermediate for synthesising Exatecan derivatives used in ADCs. Its GGFG sequence is specifically recognised by lysosomal cathepsin B/L, ensuring controlled payload release. The Fmoc group enables efficient SPPS assembly, while the C-terminal acyl group provides a reactive conjugation handle. Substitution with generic peptides risks inefficient drug release and compromised ADC efficacy. With ≥98% purity, it minimises side reactions for reproducible synthetic outcomes. Ideal for ADC linker engineering and SAR studies.

Molecular Formula C33H35N5O8
Molecular Weight 629.7 g/mol
Cat. No. B12374363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
Molecular FormulaC33H35N5O8
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1
InChIKeyXWQQDGZCBPDSMX-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3: A Specialized Intermediate for Exatecan Derivative Synthesis


Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is a synthetic peptide derivative featuring an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a C-terminal acyl modification . Its structure comprises a tetrapeptide sequence (Gly-Gly-Phe-Gly) with these specialized terminal modifications, making it a versatile building block for solid-phase peptide synthesis (SPPS) and bioconjugation studies . This compound is primarily recognized as an intermediate (also known as compound DC-13-C) in the synthesis of Exatecan derivatives, which are potent topoisomerase I inhibitors used in cancer research . Its defined sequence and dual functionalization support applications in peptide scaffold design, synthetic optimization, and linker engineering for advanced research applications .

Why Generic Peptide Intermediates Cannot Replace Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 in ADC Synthesis


The choice of peptide intermediate in antibody-drug conjugate (ADC) synthesis is not interchangeable due to the precise structural and functional requirements for downstream coupling and drug release. Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 possesses a specific tetrapeptide sequence (GGFG) recognized by lysosomal proteases like cathepsin B and L, which is essential for controlled payload release in targeted cancer therapies [1][2]. Unlike simpler glycine-based linkers or those with different C-terminal functionalities, this compound’s Fmoc protection allows for controlled, stepwise SPPS assembly, while its unique C-terminal acyl group provides a reactive handle for site-specific conjugation to cytotoxic payloads . Substitution with a generic peptide intermediate lacking this precise combination of protease-recognition sequence, protective group, and functional handle would compromise the synthesis of drug-linker conjugates, potentially leading to inefficient payload release or reduced therapeutic efficacy. The following section presents a quantitative comparison where available data exists.

Quantitative Differentiation: Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 vs. Structural Analogs


Purity and Molecular Specification Comparison

Commercial suppliers report a purity of 98.68% for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 . This is a critical specification for research and industrial applications where impurities can affect downstream reaction yields. A related analog, Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, is reported with a purity of 99.02% [1]. While both compounds achieve high purity levels, the difference may be relevant for applications with stringent purity requirements. Additionally, the molecular weight of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is 629.66 g/mol , compared to Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH which has a molecular weight of 523.53 g/mol [1]. This difference in molecular weight and the associated C-terminal functional groups (ester vs. carboxylic acid) directly impacts their reactivity and suitability in specific conjugation chemistries.

Peptide Synthesis Analytical Chemistry ADC Linker

Structural and Conformational Flexibility Assessment

Computational analysis reveals that Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 has 14 rotatable bonds, which confers a high degree of conformational flexibility . This flexibility is a key attribute for linker design in ADCs, as it can influence the accessibility of the cleavage site to proteases and the overall stability of the conjugate. In contrast, a structurally related ADC linker, Fmoc-Val-Cit-PAB-Exatecan, is a more rigid molecule due to the presence of the PAB (p-aminobenzyl) spacer and the valine-citrulline dipeptide, which has fewer degrees of rotational freedom. While quantitative data on the exact number of rotatable bonds for the Val-Cit-PAB linker is not provided in the source, the known rigid nature of the PAB group supports a class-level inference of lower flexibility. This difference in flexibility can impact the efficiency of enzymatic cleavage and the subsequent release of the cytotoxic payload.

Computational Chemistry Linker Design SAR Analysis

Functional Group and Reactivity Profile Differentiation

The target compound, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3, features a C-terminal acetate ester group . This functional group provides a distinct reactive handle compared to the more common carboxylic acid terminus found on analogs like Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH [1]. While both compounds can be used to synthesize drug-linker conjugates for ADCs, the ester group of the target compound may offer different reactivity, stability, or synthetic compatibility in specific coupling reactions. The presence of the Fmoc group on both compounds is a shared feature that enables standard SPPS protocols. However, the quantitative difference in their C-terminal functionality is not defined by a numerical value but by the inherent chemical properties of an ester versus a carboxylic acid, which directly influences the choice of downstream synthetic routes and conjugation strategies for constructing Exatecan-based ADCs.

ADC Synthesis Linker-Payload Conjugation Peptide Chemistry

Protease Cleavage Kinetics: GGFG Motif in ADC Linkers

The GGFG tetrapeptide motif, which forms the core of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3, is a well-characterized substrate for lysosomal proteases, particularly cathepsin L. Studies on ADC systems utilizing the GGFG linker have shown that cathepsin L mediates the nearly complete release of the payload (e.g., DXd) within 72 hours [1]. In comparison, the widely used Val-Cit (VC) linker is primarily cleaved by cathepsin B. While both linkers achieve efficient intracellular drug release, the specific protease preference can influence the rate and site of cleavage, especially in tumor microenvironments with varying cathepsin expression profiles. The quantitative difference in release kinetics between GGFG and VC linkers is dependent on the specific protease and payload, but the class-level inference is that the GGFG motif offers a distinct cathepsin L-dependent release mechanism, which may be advantageous in certain ADC designs.

ADC Payload Release Cathepsin Cleavage Linker Technology

Recommended Research Applications for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 Based on Evidentiary Differentiation


Synthesis of Exatecan-Derived ADC Drug-Linker Constructs

This compound is the established intermediate for synthesizing Exatecan derivatives, a class of potent topoisomerase I inhibitors used in ADC payloads . Its specific C-terminal ester group and Fmoc protection make it the correct starting material for building drug-linker conjugates that incorporate the GGFG protease-cleavable motif. Using this compound ensures adherence to established synthetic routes for Exatecan-based ADCs, where substitution with an analog (e.g., one with a carboxylic acid terminus) would necessitate re-optimization of coupling conditions and could impact final conjugate stability and purity.

Solid-Phase Peptide Synthesis (SPPS) of Custom ADC Linker-Payloads

The Fmoc protecting group enables the compound's use in standard Fmoc-based SPPS protocols for the stepwise assembly of more complex peptide structures . Its 14 rotatable bonds provide conformational flexibility , which can be advantageous when synthesizing linkers that require optimal orientation for subsequent enzymatic cleavage. This is particularly relevant when compared to more rigid linkers, where steric hindrance may reduce synthetic yields or impact protease accessibility. The compound’s high reported purity (98.68%) also minimizes the risk of side reactions during chain elongation.

Structure-Activity Relationship (SAR) Studies for Cathepsin-Cleavable Linkers

The GGFG motif is a validated substrate for cathepsin L, with documented near-complete payload release within 72 hours [1]. This compound serves as a key building block for SAR studies aimed at understanding how modifications to the peptide sequence or C-terminal functional group affect protease recognition and cleavage kinetics. Its well-defined structure and functional handles allow for systematic variation, enabling researchers to correlate structural changes with biological outcomes, thereby informing the rational design of next-generation ADC linkers with optimized release profiles.

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